cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid

Description

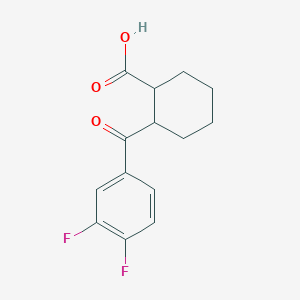

cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 3,4-difluorobenzoyl substituent at the cis-2 position of the cyclohexane ring (see structure in ). Its structural framework is analogous to other cyclohexanecarboxylic acid derivatives, such as VU0155041, but differs in the substitution pattern on the benzoyl group, which influences receptor binding, solubility, and pharmacokinetics.

Properties

CAS No. |

887593-87-5 |

|---|---|

Molecular Formula |

C14H14F2O3 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

2-(3,4-difluorobenzoyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H14F2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,18,19) |

InChI Key |

FKJXRXGXPJEHRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC(=C(C=C2)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with 3,4-difluorobenzoyl chloride under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological profiles:

Key Observations:

- Substituent Effects : Fluorine and chlorine substituents influence electronic and steric properties. The 3,4-difluoro group in the target compound may enhance lipophilicity compared to the 4-fluoro analogue () but reduce steric bulk compared to dichlorophenyl derivatives like VU0155041.

- Receptor Specificity: VU0155041 demonstrates high selectivity for mGluR4, with EC50 values in the nanomolar range.

Pharmacological Activity

Physicochemical Properties

Comparative physical properties of select analogues:

*Calculated based on molecular formula C₁₄H₁₅F₂O₃.

Notes:

- The 3,4-methylenedioxy analogue () has a higher melting point (152–154°C) compared to chlorinated derivatives, likely due to increased crystallinity from the fused benzodioxole ring.

Biological Activity

cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C14H14F2O3

- Molecular Weight : 268.26 g/mol

- Structure : The compound features a cyclohexane ring substituted with a difluorobenzoyl group and a carboxylic acid functional group.

Research indicates that this compound may act as an allosteric modulator of various receptors, particularly in the central nervous system. Its structural characteristics suggest it could interact with metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes.

Pharmacological Studies

- Allosteric Modulation : Studies have shown that compounds similar to this compound can act as positive allosteric modulators of mGluR4, enhancing receptor activity without directly activating the receptor itself. This mechanism could lead to therapeutic applications in treating neurodegenerative diseases .

- Cytotoxicity : Preliminary investigations into the cytotoxic effects of this compound reveal it may possess significant antiproliferative properties against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests it may induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibits low micromolar IC50 values, indicating potent cytotoxicity. For example, one study reported an IC50 value below 10 µM against A549 lung cancer cells, suggesting significant potential for therapeutic use .

Structural Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity. The presence of the difluorobenzoyl moiety is hypothesized to enhance binding affinity to target receptors due to increased hydrophobic interactions and potential hydrogen bonding capabilities with amino acid residues within the binding site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.